6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid
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Overview
Description
6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenylethenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Stille Coupling: The phenylethenyl group is introduced at the 2nd position through a Stille coupling reaction, which involves the use of a palladium catalyst and an organotin reagent.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Fluorescent Probing: The quinoline ring system can interact with biological molecules, emitting fluorescence that can be used for imaging and diagnostic purposes.
Therapeutic Effects: The compound’s therapeutic effects are mediated through its interaction with cellular receptors and signaling pathways, leading to anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
6-bromo-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenylethenyl group, leading to different chemical and biological properties.
6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the phenylethenyl group, resulting in different reactivity and applications.
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate: An ester derivative with different solubility and stability properties.
Properties
Molecular Formula |
C24H16BrNO2 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-bromo-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H16BrNO2/c25-19-12-13-22-20(14-19)21(24(27)28)15-23(26-22)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-15H,(H,27,28)/b7-6+ |
InChI Key |
GWYKZVIXUVLNDU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Origin of Product |
United States |
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